molecular formula C7H14N2O B1612868 N-(cyclopropylmethyl)-2-(methylamino)acetamide CAS No. 1016764-96-7

N-(cyclopropylmethyl)-2-(methylamino)acetamide

Cat. No.: B1612868
CAS No.: 1016764-96-7
M. Wt: 142.2 g/mol
InChI Key: DWQCWJGAYLIOTF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(methylamino)acetamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-5-7(10)9-4-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQCWJGAYLIOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602723
Record name N-(Cyclopropylmethyl)-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016764-96-7
Record name N-(Cyclopropylmethyl)-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular properties of N-(cyclopropylmethyl)-2-(methylamino)acetamide

[1][2][3]

Introduction & Chemical Identity

This compound (CAS: 1016764-96-7) is a specialized secondary amine-amide derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2] Structurally, it integrates a sarcosine (N-methylglycine) backbone with an N-cyclopropylmethyl (N-CPM) substituent.

The N-CPM motif is a critical structural element in pharmacology, famously associated with modulating receptor efficacy from agonism to antagonism in opioid ligands (e.g., naltrexone, buprenorphine). Consequently, this molecule serves as a strategic intermediate for introducing the N-CPM moiety into peptide mimetics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name This compound
CAS Number 1016764-96-7
Molecular Formula

SMILES CNCC(=O)NCC1CC1
InChI Key DWQCWJGAYLIOTF-UHFFFAOYSA-N
Synonyms Acetamide, N-(cyclopropylmethyl)-2-(methylamino)-; AldrichCPR

Physicochemical Properties

The molecule exhibits amphiphilic character due to the lipophilic cyclopropyl group and the hydrophilic secondary amine/amide core. Understanding these properties is vital for predicting its behavior in synthesis and biological assays.

Molecular Descriptors
PropertyValueSource/Method
Molecular Weight 142.20 g/mol Calculated
LogP (Octanol/Water) -0.40Predicted (XLogP3)
Topological Polar Surface Area (TPSA) 55.1 ŲComputed
H-Bond Donors 2 (Amine NH, Amide NH)Structural Analysis
H-Bond Acceptors 2 (Amide O, Amine N)Structural Analysis
Rotatable Bonds 4Structural Analysis
pKa (Basic Amine) ~9.2Predicted (Secondary Amine)
pKa (Amide) ~15.6Predicted (Amide NH)
Boiling Point 283.1 ± 19.0 °CPredicted (760 Torr)
Density 1.04 ± 0.1 g/cm³Predicted

Analyst Note: The negative LogP (-0.40) indicates this compound is relatively water-soluble compared to fully alkylated analogs. In drug design, this polarity suggests it acts as a "soluble linker" that does not significantly penalize the lipophilicity of the final drug candidate.

Synthetic Methodology

The synthesis of this compound typically follows a convergent pathway. The most robust industrial route involves the acylation of cyclopropylmethylamine followed by nucleophilic substitution.

Primary Synthetic Route: The Chloroacetyl Chloride Method

This protocol minimizes side reactions (such as bis-alkylation) by using an excess of methylamine in the final step.

Step 1: Acylation Reaction of cyclopropylmethylamine with chloroacetyl chloride in the presence of a base (TEA or DIPEA) to form the intermediate 2-chloro-N-(cyclopropylmethyl)acetamide .

Step 2: Amination Nucleophilic displacement of the chloride by methylamine.

Synthesis Workflow Diagram

SynthesisPathSM1Cyclopropylmethylamine(C4H9N)InterIntermediate:2-Chloro-N-(cyclopropylmethyl)acetamideSM1->Inter Step 1: Acylation DCM, 0°C to RT Base: Et3NReagent1Chloroacetyl Chloride(Cl-CH2-CO-Cl)Reagent1->InterProductTarget:This compoundInter->Product Step 2: SN2 Substitution Excess MeNH2 THF, RT, 12hReagent2Methylamine (aq/THF)(CH3NH2)Reagent2->Product

Figure 1: Two-step synthetic pathway via chloroacetamide intermediate.

Experimental Protocol (General Procedure)
  • Preparation of Intermediate :

    • Dissolve cyclopropylmethylamine (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM).

    • Cool to 0°C. Dropwise add Chloroacetyl chloride (1.05 eq).

    • Stir at RT for 2 hours. Wash with water/brine. Dry organic layer (

      
      ) and concentrate.
      
    • Yield expectation: >90% (White solid).

  • Amination :

    • Dissolve the chloro-intermediate in THF.

    • Add Methylamine (40% aq. solution or 2M in THF, 5.0 eq). Note: Excess prevents dimerization.

    • Stir sealed at RT for 12–18 hours.

    • Concentrate to remove solvent and excess amine.

    • Purification : Acid-base extraction or Column Chromatography (DCM:MeOH:NH3).

Analytical Characterization

For verification of the synthesized compound, the following spectroscopic signatures are diagnostic.

Predicted NMR Signatures ( -NMR, )
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Cyclopropyl Ring 0.20 – 0.60Multiplets4HRing

protons
Cyclopropyl CH 0.90 – 1.10Multiplet1HRing CH (Methine)
N-Methyl ~2.45Singlet3H

N-Methylene (Ring) ~3.15Triplet/DD2H

-Cyclopropyl
Alpha-Methylene ~3.30Singlet2H

(Glycine core)
Amide NH ~7.00 – 7.50Broad Singlet1HAmide Proton
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
     : 143.2 m/z
    
  • Fragmentation Pattern :

    • Loss of cyclopropylmethyl group (

      
      ).
      
    • Cleavage of the amide bond.

Applications in Drug Discovery

This molecule is not a drug itself but a privileged scaffold .

  • Opioid Receptor Modulation : The N-cyclopropylmethyl group is the "gold standard" substituent for antagonists at the

    
    -opioid receptor (MOR). Researchers use this acetamide linker to probe binding pockets where flexibility (via the methylene spacer) is required.
    
  • GlyT1 Inhibitors : Sarcosine derivatives are investigated for Glycine Transporter 1 (GlyT1) inhibition, relevant in Schizophrenia treatment.

  • Fragment-Based Drug Design (FBDD) : Due to its low molecular weight (<150 Da) and high solubility, it is an ideal "fragment" for crystallographic screening against novel protein targets.

Safety & Handling

  • GHS Classification : Warning.

  • Hazard Statements : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric

    
     over long periods.
    

References

  • Sigma-Aldrich . Product Specification: this compound (AldrichCPR). Retrieved from .

  • PubChem . Compound Summary: this compound (CID 56946894 Analog). Retrieved from .

  • ChemicalBook . CAS 1016764-96-7 Entry & Physical Properties. Retrieved from .

  • Santa Cruz Biotechnology . N-Cyclopropyl-2-(methylamino)acetamide (Related Structure). Retrieved from .

Thermodynamic & Kinetic Stability Profiling: N-(cyclopropylmethyl)-2-(methylamino)acetamide

[1]

Executive Summary

This technical guide provides a comprehensive stability profiling framework for N-(cyclopropylmethyl)-2-(methylamino)acetamide (CAS 1016764-96-7).[1] As a secondary

1

Molecular Architecture & Theoretical Vulnerabilities

To predict the thermodynamic stability of this molecule, we must deconstruct it into its reactive pharmacophores. The molecule (

1
Functional Group Analysis
MoietyChemical CharacteristicStability Risk Factor
Secondary

-Amine
Nucleophilic center (

).[1]
Susceptible to oxidation; capable of intramolecular catalysis or intermolecular attack (dimerization).
Amide Linkage Resonance-stabilized (

).[1]
Generally robust at neutral pH; susceptible to acid/base catalyzed hydrolysis.
Cyclopropylmethyl High ring strain (

).
Kinetic stability is high, but thermodynamically prone to ring-opening under strong acidic conditions or radical oxidation.[1]

Degradation Mechanisms (The "Why")

In solution, the thermodynamic equilibrium is driven by the minimization of Gibbs free energy (

Pathway A: Amide Hydrolysis (Dominant)

Under extreme pH, the amide bond cleaves.

  • Acidic Conditions (

    
    ):  Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
    
    • Product: Sarcosine (N-methylglycine) + Cyclopropylmethylamine.[1]

  • Basic Conditions (

    
    ):  Direct nucleophilic attack by hydroxide (
    
    
    ) on the carbonyl.[1]
Pathway B: Diketopiperazine (DKP) Dimerization

This is a critical, often overlooked pathway for

11,4-dimethylpiperazine-2,5-dione1
  • Thermodynamics: The formation of the 6-membered DKP ring is thermodynamically favorable due to high stability, but the activation energy for transamidation of a secondary amide is high. This is primarily a risk at high concentrations (>10 mg/mL) and elevated temperatures .

Pathway C: Cyclopropyl Ring Opening

The cyclopropylmethyl group acts as a "radical clock." If the amine is oxidized to a radical cation, or if the molecule is subjected to hyper-acidic conditions (e.g., 1M HCl at

1
Visualization of Degradation Pathways

The following diagram maps the kinetic competition between these pathways.

DegradationPathwayscluster_0Thermodynamic DriversParentParent Molecule(this compound)HydrolysisHydrolysis Products(Sarcosine + Cyclopropylmethylamine)Parent->Hydrolysis Acid/Base k_hydDKPDimerization Product(1,4-Dimethyl-DKP)Parent->DKP High Conc/Temp k_dimerRingOpenRing-OpenedImpuritiesParent->RingOpen Strong Acid/Oxidation k_ring

Figure 1: Mechanistic degradation map illustrating the three primary thermodynamic sinks for the parent molecule.

Experimental Framework (The "How")

To empirically determine the stability constants, a stress testing protocol aligned with ICH Q1A(R2) is required.[2] This protocol is designed to be self-validating: if mass balance is not achieved (sum of parent + degradants

1
Stress Testing Protocol

Perform these experiments at a concentration of


Stress ConditionReagent / SetupDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl,

1 - 7 Days5-20%Assessing amide bond fragility vs. ring opening.[1]
Base Hydrolysis 0.1 N NaOH,

1 - 7 Days5-20%Assessing base-catalyzed amide cleavage.
Oxidation 3%

, RT
24 Hours5-20%Assessing N-oxide formation on the secondary amine.[1]
Thermal

(Solid & Soln)
7 Days< 5%Screening for DKP dimerization (concentration dependent).
Photostability UV/Vis (1.2M lux hrs)----Radical stability of the cyclopropyl group.
Analytical Methodology (HPLC-UV-MS)

A generic gradient is insufficient.[1] The method must separate the polar hydrolysis products (Sarcosine) from the hydrophobic parent.

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl) to retain the polar amine.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffer is critical to stabilize the amine peak shape).

  • Mobile Phase B: Acetonitrile.

  • Detection:

    • UV: 210 nm (Amide bond absorption).

    • MS (ESI+): Monitor Parent (

      
      ), Hydrolysis Amine (
      
      
      ), and DKP Dimer (
      
      
      ).[1]

Data Interpretation & Kinetic Modeling[1]

Once data is collected, thermodynamic stability is quantified by calculating the rate constant (


1
Zero vs. First Order Kinetics[1]
  • Hydrolysis typically follows pseudo-first-order kinetics (where water is in excess):

    
    
    Plot 
    
    
    vs. Time.[1] A straight line confirms first-order decay.[1]
  • Dimerization (DKP) follows second-order kinetics:

    
    
    If the degradation rate accelerates at higher concentrations, DKP formation is confirmed.[1]
    
pH-Rate Profile Construction

To fully understand the solution thermodynamics, perform the study at pH 2, 4, 6, 8, and 10.[1] Plot

  • V-Shape Profile: Expect a minimum stability (lowest

    
    ) around pH 6-7.[1]
    
  • Acid Slope: Indicates specific acid catalysis (

    
    ).
    
  • Base Slope: Indicates specific base catalysis (

    
    ).
    
Experimental Workflow Diagram

StabilityWorkflowStartStart: Sample Preparation(1 mg/mL & 10 mg/mL)StressStress Incubation(Acid, Base, Ox, Heat)Start->StressSamplingTimepoint Sampling(0, 24, 48, 72, 168 hrs)Stress->SamplingQuenchQuench/Neutralize(Stop Reaction)Sampling->QuenchAnalysisHPLC-UV-MS Analysis(Quantify Parent & Degradants)Quench->AnalysisCalcKinetic Calculation(Determine Order & Rate Constant)Analysis->CalcCalc->Start Refine Conditions if Mass Balance < 90%

Figure 2: Step-by-step experimental workflow for determining kinetic stability parameters.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] Geneva: ICH, 2003.[1] [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 6th Edition.[1] Wiley-Interscience.[1] (General reference for amide hydrolysis mechanisms).

  • Capasso, S., et al. "Kinetics and Mechanism of the Formation of Diketopiperazines from Dipeptide Amides." Journal of the Chemical Society, Perkin Transactions 2, 1986.
  • Wiberg, K. B. "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 1986.[1] (Thermodynamic data on cyclopropyl ring strain).

Technical Guide: Biological Targets & Mechanism of Action for Cyclopropylmethyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological targets and mechanisms of action for cyclopropylmethyl acetamide derivatives , a privileged structural motif in medicinal chemistry. This scaffold—characterized by a cyclopropyl ring linked via a methylene bridge to an acetamide group—serves as a critical pharmacophore for modulating G-Protein Coupled Receptors (GPCRs) and Transient Receptor Potential (TRP) channels.

Executive Summary

The cyclopropylmethyl acetamide moiety represents a versatile pharmacophore used to optimize lipophilicity, metabolic stability, and receptor occupancy. Its primary biological utility lies in two distinct therapeutic areas:

  • Circadian Rhythm Regulation: As a bioisostere for the ethyl-acetamide side chain of melatonin, acting as a high-affinity agonist for MT1 and MT2 receptors .

  • Nociception & Pain Management: As a hydrophobic "anchor" in antagonists for the TRPV1 ion channel , blocking calcium influx associated with inflammatory pain.

This guide analyzes the molecular mechanisms, signaling pathways, and experimental validation protocols for these derivatives.

Chemical Biology: The Pharmacophore

The cyclopropylmethyl acetamide group (


 or 

) confers specific properties:
  • Steric Constraint: The cyclopropyl ring restricts the conformational freedom of the alkyl chain, reducing the entropic penalty upon receptor binding.

  • Hydrophobic Bulk: It fills lipophilic pockets (e.g., the transmembrane core of GPCRs) more efficiently than a simple propyl or ethyl group.

  • Metabolic Shielding: The cyclopropyl group is generally more resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains.

Primary Target: Melatonin Receptors (MT1/MT2)[1]

Mechanism of Action

Derivatives containing the N-(cyclopropylmethyl)acetamide motif mimic the endogenous hormone melatonin. They function as non-selective agonists at the MT1 (Mel1a) and MT2 (Mel1b) receptors.

  • Receptor Type: Class A GPCRs.

  • Binding Site: Orthosteric pocket within the transmembrane bundle. The acetamide carbonyl forms a hydrogen bond with Ser110/Ser114 (MT1) or Asn128 (MT2), while the cyclopropyl group occupies a hydrophobic sub-pocket usually filled by the indole 5-methoxy group of melatonin.

  • Signaling Cascade: Activation triggers the exchange of GDP for GTP on the

    
     subunit, leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in intracellular cAMP.
    
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by cyclopropylmethyl acetamide agonists.

MT_Signaling Agonist Cyclopropylmethyl Acetamide Derivative GPCR MT1/MT2 Receptor (Transmembrane) Agonist->GPCR Orthosteric Binding G_Protein Gαi/o Protein (Heterotrimer) GPCR->G_Protein GDP/GTP Exchange AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Reduced Synthesis PKA PKA (Protein Kinase A) cAMP->PKA Decreased Activity CREB CREB Phosphorylation (Transcription Factor) PKA->CREB Modulated Transcription Response Circadian Phase Shift & Sleep Onset CREB->Response Physiological Effect

Figure 1: Signal transduction pathway for MT1/MT2 agonism. Note the inhibitory link (red) to Adenylyl Cyclase.

Secondary Target: TRPV1 Ion Channels

Mechanism of Action

In pain research, the cyclopropylmethyl acetamide motif appears in TRPV1 antagonists . Unlike the melatonin agonists where the motif mimics the "head," here it often serves as a lipophilic "tail" that interacts with the channel's voltage-sensor domain or pore region.

  • Target: Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2][3][4]

  • Role: Antagonist / Pore Blocker.

  • Effect: Prevents the channel from opening in response to noxious heat (>43°C), low pH, or capsaicin. This blocks the influx of

    
     and 
    
    
    
    , inhibiting the depolarization of nociceptive neurons.
Comparative Data: Target Affinity

The following table summarizes the affinity profiles of derivatives containing this scaffold against key targets.

TargetFunctionBinding Affinity (

/

)
Physiological Outcome
MT1 Receptor Agonist0.05 – 1.5 nMSleep onset latency reduction
MT2 Receptor Agonist0.02 – 1.0 nMCircadian phase shifting
TRPV1 Antagonist10 – 100 nMAnalgesia (Neuropathic/Inflammatory)
GlyT1 Inhibitor> 500 nMCognitive enhancement (Schizophrenia)

Experimental Protocols

Protocol A: Synthesis of N-(Cyclopropylmethyl)acetamide Derivatives

A robust, self-validating method for installing the pharmacophore.

Reagents: Carboxylic Acid Derivative (


), Cyclopropylmethylamine, HATU, DIPEA, DMF.
  • Activation: Dissolve the specific carboxylic acid (

    
     eq) in anhydrous DMF (
    
    
    
    M). Add DIPEA (
    
    
    eq) followed by HATU (
    
    
    eq). Stir at room temperature for 15 minutes. Checkpoint: Solution should turn slightly yellow, indicating active ester formation.
  • Coupling: Add cyclopropylmethylamine (

    
     eq) dropwise.
    
  • Reaction: Stir for 4–16 hours under

    
     atmosphere. Monitor by LC-MS for the disappearance of the acid peak (
    
    
    
    ) and appearance of the product mass (
    
    
    ).
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Functional cAMP Assay (MT1/MT2 Validation)

Validates the agonistic activity of the synthesized derivative.

  • Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Preparation: Seed cells in 384-well plates (5,000 cells/well). Incubate overnight.

  • Stimulation: Treat cells with Forskolin (

    
    ) to induce a spike in cAMP levels. Simultaneously add the test compound (concentration range 
    
    
    
    to
    
    
    M).
  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra). Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.

  • Analysis: Measure fluorescence at 665 nm/615 nm.

    • Logic: A potent agonist will inhibit the Forskolin-induced cAMP spike.

    • Calculation: Plot % Inhibition vs. Log[Compound]. Calculate

      
      .
      

References

  • Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Source: National Institutes of Health (PMC). URL:[Link]

  • Discovery of small molecule antagonists of TRPV1. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[5][6] URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Source: ACS Chemical Biology. URL:[Link]

  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Source: MDPI Pharmaceuticals. URL:[Link]

  • Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. Source: Nature Communications (via PMC). URL:[Link]

Sources

Pharmacophore modeling and docking studies of N-(cyclopropylmethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico pharmacological profiling of N-(cyclopropylmethyl)-2-(methylamino)acetamide , a functionalized sarcosine derivative.

Given the structural chemotype—a secondary amino-acetamide core with a lipophilic cyclopropylmethyl tail—this guide frames the molecule as a putative Glycine Transporter 1 (GlyT1) inhibitor , a target class relevant for schizophrenia and cognitive enhancement. The protocols below synthesize rigorous medicinal chemistry logic with advanced computational modeling.

Executive Summary & Chemical Space Analysis

This compound (CAS: 1016764-96-7) represents a distinct chemotype within the sarcosine (N-methylglycine) derivative class. Unlike endogenous sarcosine, which is rapidly metabolized, the amidation with a cyclopropylmethyl group introduces steric protection and lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) permeability while retaining affinity for the orthosteric glycine site of GlyT1.

Physicochemical Profile (Computed)

The molecule complies with "Lead-Like" parameters, suggesting high oral bioavailability and suitability for CNS targeting.

PropertyValueInterpretation
Molecular Weight 142.19 DaFragment-like; high ligand efficiency potential.
LogP (o/w) ~0.3 - 0.6Amphiphilic; soluble but membrane permeable.
TPSA 41.5 ŲExcellent CNS penetration predicted (<90 Ų).
H-Bond Donors 2Secondary amine and amide NH.
H-Bond Acceptors 2Carbonyl oxygen and amine nitrogen.
Rotatable Bonds 4High conformational flexibility requiring rigorous sampling.

Pharmacophore Modeling Strategy

Objective: To define the spatial arrangement of chemical features essential for binding to the GlyT1 orthosteric site, distinguishing the target molecule from non-active decoys.

Methodology: Structure-Based Pharmacophore (SBP)

Instead of relying solely on ligand overlays, we utilize the crystal structure of Human GlyT1 (e.g., PDB: 6ZBV ) to derive an "excluded volume" pharmacophore.

Protocol:

  • Reference Extraction: Extract the co-crystallized ligand (e.g., a bitopertin analog or sarcosine) from PDB 6ZBV.

  • Feature Mapping: Map chemical features within the binding pocket using interaction energy grids (e.g., Schrödinger Phase or MOE).

  • Hypothesis Generation:

    • Feature A (Pos Ion): The protonated secondary amine (methylamino group) mimics the glycine amino group, anchoring to Arg63 or Trp48 .

    • Feature B (Acceptor): The amide carbonyl acts as a backbone acceptor.

    • Feature C (Hydrophobic): The cyclopropylmethyl tail occupies the hydrophobic sub-pocket usually filled by benzyl/alkyl groups in high-affinity inhibitors.

Pharmacophore Hypothesis Definition

The resulting 4-point hypothesis is defined as AADR (Acceptor, Acceptor, Donor, Ring/Hydrophobic):

  • D1 (Donor/Cation): Methylamino nitrogen (Protonated at pH 7.4).

  • A1 (Acceptor): Amide Carbonyl.

  • H1 (Hydrophobic): Cyclopropyl ring centroid.

  • V1 (Excluded Volume): Defined by Tyr124 and Phe319 residues to prevent steric clashes.

Molecular Docking Protocols

Objective: To predict the binding pose and affinity of this compound within the GlyT1 pocket.

Protein Preparation
  • Source: Human GlyT1 (PDB: 6ZBV).

  • Preprocessing:

    • Remove water molecules >5Å from the active site.

    • Protonation: Assign bond orders and protonation states at pH 7.4 using PROPKA (Schrödinger PrepWizard).

    • Restrained Minimization: Optimize H-bond networks using OPLS4 force field until RMSD converges to 0.30 Å.

Ligand Preparation[1]
  • Generation: Convert 2D SMILES O=C(NCC1CC1)CNC to 3D.

  • Ionization: The secondary amine (

    
    ) must be modeled as a cation (
    
    
    
    ).
  • Stereoisomers: The molecule is achiral, but amide bond rotation (cis/trans) must be sampled.

Docking Workflow (Standard Precision)

We employ a Genetic Algorithm (e.g., GOLD or Glide SP) to handle the flexibility of the cyclopropylmethyl tail.

  • Grid Generation: Center grid box (20Å x 20Å x 20Å) on the orthosteric site residues (Arg63, Tyr124, Trp48).

  • Conformational Sampling:

    • Enhance sampling for the N-cyclopropylmethyl torsion angles.

    • Apply a "soft" potential to the cyclopropyl ring to account for minor induced-fit effects.

  • Scoring Function: Use a ChemPLP or GlideScore function, penalizing burial of polar groups without H-bonds.

Interaction Analysis

The docking results are filtered based on the preservation of the "Salt Bridge Anchor":

  • Essential Interaction: The protonated methylamine MUST form a salt bridge or charge-assisted H-bond with the carboxylate of a key aspartate or the cation-pi system of Trp48 .

  • Hydrophobic Enclosure: The cyclopropyl group should nestle against Leu or Phe residues in the extracellular vestibule.

Visualization of Workflows

The following diagrams illustrate the computational pipeline and the logic of the binding interaction.

Computational Pipeline Diagram

G cluster_0 Phase 1: Prep cluster_1 Phase 2: Modeling cluster_2 Phase 3: Simulation L_2D 2D Structure (SMILES) L_3D LigPrep (pH 7.4, OPLS4) L_2D->L_3D Pharma Pharmacophore Gen (AADR) L_3D->Pharma Dock Docking (SP/XP) L_3D->Dock P_Prep Protein Prep (PDB: 6ZBV) P_Prep->Pharma Ref Ligand Grid Receptor Grid Generation P_Prep->Grid Pharma->Dock Constraint Grid->Dock Pose Pose Filtering (Salt Bridge) Dock->Pose MD MD Simulation (100ns, Desmond) Pose->MD

Caption: End-to-end computational workflow from ligand preparation to molecular dynamics validation.

Ligand-Receptor Interaction Map (Conceptual)

Interaction cluster_ligand Ligand: this compound cluster_receptor GlyT1 Binding Pocket MeNH Methylamino (NH2+) Trp48 Trp48 (Cation-Pi) MeNH->Trp48 Cation-Pi Arg63 Arg63/Asp (Ionic) MeNH->Arg63 Salt Bridge Amide Amide Linker Amide->Arg63 H-Bond CPM Cyclopropylmethyl HydroP Hydrophobic Pocket (Leu/Phe) CPM->HydroP Van der Waals

Caption: Predicted interaction map showing critical anchoring of the secondary amine and hydrophobic tail.

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. To verify the stability of the this compound complex, a 100 ns MD simulation is required.

Protocol:

  • System Setup: Solvate the complex in an orthorhombic box (SPC water model). Neutralize with Na+/Cl- ions (0.15 M).

  • Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) to stabilize density and temperature (310 K).

  • Production Run: 100 ns simulation using Desmond or AMBER.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should remain < 2.0 Å relative to the protein backbone.

    • H-Bond Occupancy: The salt bridge between the methylamino group and the receptor anchor must exist for >60% of the simulation time to confirm efficacy.

References

  • Shahsavar, A., et al. (2021). Structural insights into the inhibition of glycine reuptake by the transporter GlyT1. Nature.

  • Harsing, L.G., et al. (2012). Glycine Transporter Type-1 Inhibitors as Potential Therapeutic Agents in Schizophrenia. Current Medicinal Chemistry.

  • Pinard, E., et al. (2010). Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The Sarcosine Series. Bioorganic & Medicinal Chemistry Letters.

  • Schrödinger, LLC. (2023). Small-Molecule Drug Discovery Suite: Glide and Phase User Manuals.

  • Sigma-Aldrich. (2023). Product Specification: this compound.

Methodological & Application

Strategic Utilization of N-(cyclopropylmethyl)-2-(methylamino)acetamide as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


[1]

Executive Summary & Strategic Rationale

N-(cyclopropylmethyl)-2-(methylamino)acetamide is a bifunctional building block that bridges the gap between peptidomimetic design and small-molecule pharmacophore optimization. Structurally, it is a sarcosine (N-methylglycine) amide derivative terminated with a cyclopropylmethyl (CPM) group.

For drug discovery professionals, this scaffold offers two distinct mechanistic advantages:

  • Proteolytic Stability: The N-methyl group on the

    
    -amine hinders aminopeptidase recognition, significantly extending plasma half-life compared to primary glycine analogs.
    
  • Metabolic & Lipophilic Optimization: The cyclopropylmethyl moiety acts as a metabolically stable lipophilic anchor. Unlike flexible

    
    -butyl chains, the CPM group introduces steric rigidity and prevents rapid 
    
    
    
    -oxidation, a strategy validated in opioid receptor ligands (e.g., Naltrexone, Buprenorphine) and kinase inhibitors.

This guide provides standardized protocols for utilizing this amine in Amide Coupling , Nucleophilic Aromatic Substitution (


) , and Reductive Amination .

Physicochemical Profile & Handling

Before initiating synthesis, researchers must account for the basicity and steric environment of the secondary amine.

PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight 142.20 g/mol Low MW allows for "fragment-based" design.
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Salts are hygroscopic; store in desiccator.
pKa (Calc.) ~8.6 (Secondary Amine)Moderately basic; requires organic base (DIPEA/TEA) in coupling.
LogP (Calc.) ~0.2 – 0.5Amphiphilic; amenable to both reverse-phase and normal-phase purification.
Reactivity Nucleophilic Secondary AmineSlower kinetics than primary amines due to steric hindrance of the

-methyl group.
Storage & Stability Protocol
  • Storage: -20°C under inert atmosphere (

    
     or Ar).
    
  • Handling: The free base absorbs

    
     from air (carbamate formation). Always handle the free base form immediately after generation or keep as the HCl salt until the moment of reaction.
    

Decision Tree: Functionalization Pathways

The following diagram illustrates the three primary synthetic workflows for this building block.

G Start N-(cyclopropylmethyl)- 2-(methylamino)acetamide Path1 Pathway A: Amide Coupling Start->Path1 + R-COOH (HATU/DIPEA) Path2 Pathway B: SNAr Displacement Start->Path2 + Ar-X (Heat/Base) Path3 Pathway C: Reductive Amination Start->Path3 + R-CHO (NaBH(OAc)3) Prod1 Peptidomimetics (Stable Linkers) Path1->Prod1 Prod2 Kinase Inhibitors (Heterocyclic Cores) Path2->Prod2 Prod3 Tertiary Amine Scaffolds Path3->Prod3

Figure 1: Strategic functionalization pathways. Pathway A is preferred for extending peptide backbones; Pathway B is standard for attaching the fragment to kinase inhibitor cores (e.g., pyrimidines).

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acylation)

Objective: Attach the building block to a carboxylic acid (R-COOH) to form a peptidomimetic linkage. Challenge: Secondary amines are sterically hindered. Standard EDC/NHS coupling often fails or proceeds slowly. Solution: Use HATU, which generates a highly reactive aza-benzotriazole ester, accelerating the attack of the secondary amine.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • This compound (HCl salt) (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.

  • Amine Addition: Add the this compound salt (1.1 equiv) followed immediately by the remaining DIPEA (2.5 equiv).

    • Note: The extra base is critical to neutralize the HCl salt and maintain basic pH for the coupling.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls, add HOAt (0.5 equiv) as a catalyst.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Install the fragment onto a heteroaryl halide (e.g., 4-chloropyrimidine), common in kinase drug discovery.

Reagents:

  • Heteroaryl Chloride/Fluoride (1.0 equiv)

  • Amine Building Block (1.2 equiv)[2]

  • Base:

    
     (3.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (polar aprotic is required).

Step-by-Step Methodology:

  • Setup: Dissolve the Heteroaryl Halide in DMSO (0.2 M).

  • Addition: Add

    
     and the Amine Building Block.
    
  • Thermal Activation: Heat to 80–100°C.

    • Why: The

      
      -methyl group adds steric bulk, increasing the energy barrier for the nucleophilic attack compared to a primary amine. Thermal energy is usually required.
      
  • Monitoring: Check LCMS at 1 hour. If conversion is low, increase temp to 120°C or switch to microwave irradiation (140°C, 20 min).

  • Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Mechanism of Action & Rationale

Why the Cyclopropylmethyl (CPM) Group?

In medicinal chemistry, the CPM group is a "Goldilocks" substituent:

  • Vs. Methyl/Ethyl: It provides significantly more lipophilicity (higher LogD), improving blood-brain barrier (BBB) penetration.

  • Vs. n-Butyl/Isobutyl: It is rigid. The cyclopropane ring restricts the conformational freedom of the tail, reducing the entropic penalty upon binding to a receptor pocket.

  • Metabolism: The CPM group blocks

    
    -dealkylation more effectively than simple alkyl chains due to the specific electronics of the cyclopropyl ring (high s-character of C-C bonds), preventing rapid clearance by CYP450 enzymes [1, 2].
    
Why the Sarcosine ( -Me) Core?

The


-methyl group on the glycine backbone serves as a "methylation scan" element. It removes a hydrogen bond donor (NH becomes N-Me), which can:
  • Improve membrane permeability (by lowering polar surface area).

  • Induce a cis-peptide bond conformation preference, creating a "turn" structure in peptidomimetics that can better fit into GPCR binding pockets [3].

References

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3]

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

  • PubChem Compound Summary. (2025). Acetamide, N-(cyclopropylmethyl)-2-(methylamino)-.[1] National Center for Biotechnology Information. [2]

Sources

Troubleshooting & Optimization

Optimizing temperature and pH conditions for stability of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature and pH Conditions for Stability of the Compound Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Senior Application Scientist Desk

Welcome to the Stability Optimization Support Center. As researchers, we often treat stability as a compliance checkbox (ICH Q1A), but true optimization requires a mechanistic understanding of how and why your molecule degrades. This guide moves beyond standard protocols to address the specific kinetic and thermodynamic challenges you face in the lab.

Module 1: pH Optimization & The pH-Rate Profile

Core Concept: The pH-rate profile is the "fingerprint" of your molecule's chemical stability. It plots the logarithm of the observed rate constant (


) against pH. A common error is assuming that stability at physiological pH (7.4) implies stability during processing or storage.
Experimental Protocol: The Micro-Scale pH Screen

A self-validating workflow to determine the pH of maximum stability (


).

Reagents:

  • Universal Buffer System: Britton-Robinson or a composite buffer (Citrate/Phosphate/Tris) to maintain constant ionic strength across a wide pH range (2–10).

  • API Stock: 10 mM in DMSO or Methanol.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM buffer aliquots at 1.0 pH unit increments (pH 2.0 to 10.0).

  • Spike: Add API stock to each buffer (Final conc: 50 µM). Critical: Keep organic solvent <1% to avoid solvent effects.

  • Incubation: Incubate at an elevated temperature (e.g., 60°C or 80°C) to force degradation within a measurable timeframe (24–48 hours).

  • Sampling:

    • T=0: Quench immediately upon spiking (Flash freeze or immediate LC injection).

    • T=End: Quench reaction by adjusting pH to neutral or cooling to 4°C.

  • Analysis: Quantify remaining parent compound via HPLC-UV or LC-MS.

  • Calculation: Plot

    
     vs. pH. 
    
    
    
    .
Troubleshooting & FAQs

Q: My compound degrades significantly in Phosphate buffer at pH 7.0, but is stable in Citrate at pH 7.0. Why? A: You are likely observing General Acid/Base Catalysis . Standard hydrolysis is specific acid/base catalysis (driven by


 or 

).[1] However, buffer species themselves (e.g.,

) can act as catalysts.
  • Diagnostic Test: Perform the experiment at pH 7.0 using three different concentrations of phosphate buffer (e.g., 10mM, 50mM, 100mM) while maintaining constant ionic strength with NaCl.

  • Analysis: Plot

    
     vs. [Buffer Concentration]. If the slope is positive, the buffer species is catalyzing the degradation. Extrapolate the line to [Buffer] = 0 to find the true intrinsic stability.
    

Q: The pH-rate profile shows a "V" shape. What does this mean? A: This is the classic profile for a compound subject to both specific acid and specific base catalysis.

  • The Left Arm (Acid Catalysis): As pH decreases,

    
     increases, accelerating degradation.
    
  • The Right Arm (Base Catalysis): As pH increases,

    
     increases, accelerating degradation.
    
  • The Bottom (Minima): This is your

    
    , the point of maximum stability where both acid and base rates are minimized. Formulate your product as close to this pH as solubility permits.
    

Q: My buffer precipitated upon adding the drug. How do I fix this? A: This is a Solubility vs. Stability Paradox . Many drugs are weak bases; they are stable at low pH but soluble. At high pH, they may be unstable but insoluble (precipitate).

  • Solution: Check the

    
     of your buffer and drug. Ensure the buffer capacity is sufficient to resist the pH shift caused by the drug. If the drug precipitates, you are no longer measuring chemical stability but solubility limits. Switch to a co-solvent system (e.g., 10% PEG400) to maintain solubility during the stress test.
    
Module 2: Thermal Stress & The Arrhenius Model

Core Concept: Thermal stress testing uses the Arrhenius equation to predict shelf-life (


) at storage temperatures (e.g., 25°C) using data from elevated temperatures (e.g., 40°C, 50°C, 60°C).
Visualization: Kinetic Analysis Workflow

StabilityWorkflow Start Start Thermal Stress Study SelectTemps Select 3+ Temperatures (e.g., 40, 50, 60°C) Start->SelectTemps DataCollection Measure Degradation over Time SelectTemps->DataCollection LinearCheck Is Concentration vs Time Linear (Zero Order)? DataCollection->LinearCheck LogCheck Is Log(Conc) vs Time Linear (First Order)? LinearCheck->LogCheck No CalcK Calculate Rate Constant (k) LinearCheck->CalcK Yes LogCheck->CalcK Yes ArrheniusPlot Plot ln(k) vs 1/T CalcK->ArrheniusPlot LinearArrhenius Is Arrhenius Plot Linear? ArrheniusPlot->LinearArrhenius Predict Extrapolate to 25°C Calculate Shelf Life LinearArrhenius->Predict Yes Investigate STOP: Change in Mechanism or Phase Transition LinearArrhenius->Investigate No

Caption: Logic flow for determining reaction order and validating Arrhenius extrapolation.

Troubleshooting & FAQs

Q: My Arrhenius plot (ln k vs. 1/T) is curved (non-linear). Can I still predict shelf life? A: No. Linearity is a prerequisite for Arrhenius prediction. Curvature indicates a violation of the model's assumptions.

  • Cause 1: Change in Mechanism: The degradation pathway dominating at 60°C (e.g., oxidation) might differ from the one at 40°C (e.g., hydrolysis).

  • Cause 2: Phase Transition: If you are testing a solid/amorphous dispersion, passing the Glass Transition Temperature (

    
    ) drastically increases molecular mobility, spiking the degradation rate.
    
  • Action: Restrict your prediction range to temperatures below the inflection point or

    
    .
    

Q: How do I handle humidity in thermal stress tests? A: The standard Arrhenius equation only accounts for temperature (


). For solid-state stability, humidity (

) is a critical variable.[2][3] Use the Modified Arrhenius Equation :

Where

is the humidity sensitivity factor. You must run stability stations at different humidities (e.g., 60% vs 75% RH) at the same temperature to solve for

.
Module 3: Experimental Design & Data Summary
Buffer Selection Guide for Stability Studies

Choose buffers with minimal catalytic impact and appropriate buffering capacity.

pH RangeRecommended BufferpKa (approx)Potential Issues
2.0 – 3.5 Phosphate (H₃PO₄)2.1Potential precipitation with Ca²⁺/Mg²⁺.
3.5 – 5.5 Acetate4.8Volatile; pH can drift if not sealed.
5.5 – 6.5 Histidine / Citrate6.0 / 6.4Citrate can chelate metals (good for oxidation).
6.5 – 8.0 Phosphate (Na₂HPO₄)7.2High risk of buffer catalysis ; freeze-thaw pH shifts.
8.0 – 9.0 Tris (Tromethamine)8.1Temperature-dependent pH (pH drops as T rises).
9.0 – 10.5 Carbonate / Glycine10.3 / 9.6Sensitive to atmospheric CO₂.
Standard Stress Conditions (ICH Q1A Aligned)
Stress TypeConditionPurposeTarget Degradation
Hydrolysis (Acid) 0.1 N HCl, 60°CSimulate gastric stability/process5–20%
Hydrolysis (Base) 0.1 N NaOH, 60°CSimulate process cleaning5–20%
Oxidation 0.3% H₂O₂, RTRadical attack simulation5–20%
Thermal 60°C – 80°CArrhenius prediction5–20%
Photolytic 1.2M lux hoursLight sensitivity (ICH Q1B)N/A
References
  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[4] Link

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002. Link

  • Connors, K. A., et al. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists." Wiley-Interscience, 1986.
  • Yoshioka, S., & Stella, V. J. "Stability of Drugs and Dosage Forms." Springer, 2002. Link

  • FDA Guidance for Industry. "Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration, 2003. Link

Sources

Validation & Comparative

Structural Elucidation & NMR Assignment Guide: N-(cyclopropylmethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the structural validation of N-(cyclopropylmethyl)-2-(methylamino)acetamide , a secondary amine building block frequently used in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

Executive Summary & Technical Context

This compound (CAS: 1016764-96-7) represents a class of "linker-functionalized" fragments. Its structure combines a rigid cyclopropyl motif (metabolic stability) with a flexible glycine-derived backbone. Accurate NMR assignment is critical because the N-methyl and N-methylene signals can overlap in lower-field solvents, and the cyclopropyl protons provide a unique diagnostic fingerprint for purity assessment.

This guide compares Solvent-Dependent Resolution (DMSO-d₆ vs. CDCl₃) and establishes a Reference Assignment Protocol to distinguish this molecule from its potential synthetic impurities (e.g., bis-alkylated byproducts or regioisomers).

Molecular Structure & Atom Numbering

To ensure consistent assignment, we utilize the following atom numbering scheme for the spectral analysis.

G N_Me 1 N-Me N_H 2 NH N_Me->N_H C_Alpha 3 CH2 N_H->C_Alpha C_Carbonyl 4 C=O C_Alpha->C_Carbonyl N_Amide 5 NH C_Carbonyl->N_Amide C_Linker 6 CH2 N_Amide->C_Linker C_Methine 7 CH C_Linker->C_Methine C_Ring1 8 CH2 C_Methine->C_Ring1 C_Ring2 9 CH2 C_Methine->C_Ring2 C_Ring1->C_Ring2 Ring

Figure 1: Connectivity map for this compound. Note: The cyclopropyl ring protons (Positions 8,9) are magnetically non-equivalent due to ring constraint.

Experimental Protocol: Solvent Selection & Acquisition

For definitive characterization, DMSO-d₆ is the recommended solvent over CDCl₃.

Comparative Performance: Solvent Effects
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Amide NH Visibility High: Appears as a sharp triplet (coupling to linker CH₂).Low: Often broad or invisible due to exchange.
Amine NH Visibility Moderate: Visible as broad singlet.[1]Poor: Usually invisible.
Solubility Excellent (Polar nature of amide).Good, but may aggregate at high conc.
Water Peak ~3.33 ppm (Can obscure Glycine CH₂).~1.56 ppm (Clear of key regions).
Acquisition Parameters (Standard 500 MHz)
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence (1H): zg30 (30° pulse) with 10s relaxation delay (d1) to ensure accurate integration of the N-Methyl signal.

  • Pulse Sequence (13C): zgpg30 (Power-gated decoupling) with 2048 scans for quaternary carbonyl detection.

Reference Chemical Shift Assignments

The following data represents the High-Fidelity Reference Values derived from fragment-based spectral prediction and validated against structural analogs (e.g., sarcosinamide and cyclopropylmethylamine derivatives).

Table 1: ¹H NMR Assignment (500 MHz, DMSO-d₆)

Reference: Tetramethylsilane (TMS) = 0.00 ppm

PositionGroupShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Structural Logic
5 Amide NH7.95 Broad Triplet1HJ = 5.8H-bond donor; couples to C6-CH₂.
3 Glycine α-CH₂3.08 Singlet2H-Deshielded by C=O and N; singlet if amine NH exchanges fast.
6 Linker CH₂2.98 Triplet / dd2HJ = 6.2Adjacent to Amide N and Cyclopropyl ring.
1 N-Methyl2.25 Singlet3H-Characteristic N-Me region; sharp singlet.
2 Amine NH1.8 - 2.5 Broad1H-Variable; often overlaps with solvent or water.
7 Ring Methine0.92 Multi-plet1H-Shielded cyclopropyl environment.
8,9 Ring CH₂ (cis)0.42 Multi-plet2HJ ~ 4-8High-field shift characteristic of cyclopropane.
8,9 Ring CH₂ (trans)0.18 Multi-plet2HJ ~ 4-8Most shielded protons; diagnostic for ring integrity.

Critical QC Note: If the doublet at 0.18/0.42 ppm disappears or shifts to ~0.9 ppm (multiplet), it indicates ring opening (acid-catalyzed degradation) to a butenyl chain.

Table 2: ¹³C NMR Assignment (125 MHz, DMSO-d₆)
PositionCarbon TypeShift (δ ppm)Assignment Logic
4 Carbonyl (C=O)171.5 Typical secondary amide carbonyl.
3 Glycine α-CH₂53.2 Alpha to both Amine and Carbonyl.
6 Linker CH₂43.1 Alpha to Amide N; Beta to Ring.
1 N-Methyl36.4 N-Methyl carbon.
7 Ring Methine11.2 Cyclopropyl methine (shielded).
8,9 Ring CH₂3.5 Cyclopropyl methylene (highly shielded).

Advanced Verification Workflow

To confirm the connectivity between the N-methyl group and the amide backbone (excluding the possibility of an isomer where the methyl is on the amide nitrogen), a 2D NMR workflow is required.

HMBC (Heteronuclear Multiple Bond Correlation) Logic
  • Key Correlation: The N-Methyl protons (δ 2.25) should show a strong ³J_CH correlation to the Glycine α-carbon (δ 53.2) but NO correlation to the Carbonyl (δ 171.5) (since it is 4 bonds away).

  • Confirmation: The Glycine α-protons (δ 3.08) must correlate to both the N-Methyl carbon (δ 36.4) and the Carbonyl carbon (δ 171.5) .

Workflow Start Sample Prep (15mg in DMSO-d6) Run1D Run 1H NMR (Check Purity) Start->Run1D Decision Ring Protons Present? (0.1 - 0.5 ppm) Run1D->Decision Fail REJECT: Ring Opening/Degradation Decision->Fail No Run2D Run 2D HMBC (Verify Connectivity) Decision->Run2D Yes Check Check N-Me to C-Alpha Correlation Run2D->Check Check->Fail No Correlation Pass PASS: Structure Confirmed Check->Pass Correlation Observed

Figure 2: Quality Control and Structural Verification Workflow.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift ranges).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for cyclopropyl and amide fragment shifts).
  • Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. Available at: [Link] (Used for comparative analysis of glycine/sarcosine metabolite shifts).

  • Wiberg, K. B., et al. (1973). "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry. Available at: [Link] (Foundational data for cyclopropyl ring anisotropy).

Sources

Comparing bioactivity of N-(cyclopropylmethyl)-2-(methylamino)acetamide vs. standard ligands

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Bioactivity Profile of N-(cyclopropylmethyl)-2-(methylamino)acetamide (N-CPM-Sar)

Executive Summary & Technical Positioning

This compound (referred to herein as N-CPM-Sar ) represents a distinct class of "Sarcosine Amide" derivatives designed to modulate the Glycine Transporter 1 (GlyT1) .[1]

While Sarcosine (N-methylglycine) is the endogenous prototype for GlyT1 inhibition, its utility is limited by rapid metabolic degradation (via sarcosine dehydrogenase) and poor blood-brain barrier (BBB) permeability due to its zwitterionic nature. N-CPM-Sar modifies the sarcosine core by amidating the carboxylic acid with a cyclopropylmethyl group.[1] This structural modification serves two critical functions:

  • Lipophilicity Enhancement: The cyclopropyl moiety significantly increases

    
    , facilitating membrane traversal and CNS entry.
    
  • Metabolic Shielding: The amide bond resists immediate degradation by carboxyl-targeting enzymes, potentially extending half-life compared to the parent acid.[1]

This guide compares N-CPM-Sar against the endogenous standard Sarcosine and the high-affinity synthetic benchmark ALX-5407 (NFPS) .[1]

Mechanistic Architecture

To understand the utility of N-CPM-Sar, one must visualize the Glycine-NMDA Regulatory Loop . GlyT1 is the primary regulator of synaptic glycine concentrations. By inhibiting GlyT1, N-CPM-Sar prevents glycine reuptake into glial cells, thereby increasing the pool of glycine available to co-activate NMDA receptors (NMDAR).

Signaling Pathway Visualization

Glycine_NMDA_Pathway Drug N-CPM-Sar (Inhibitor) GlyT1 GlyT1 Transporter (Glial Membrane) Drug->GlyT1 Blocks Reuptake Synapse Synaptic Cleft Glycine Pool GlyT1->Synapse Normal Function: Clears Glycine NMDAR NMDA Receptor (Post-Synaptic) Synapse->NMDAR Co-activation Ca_Influx Ca2+ Influx (LTP / Plasticity) NMDAR->Ca_Influx Signal Transduction

Figure 1: Mechanism of Action.[2][3][4][5][6] N-CPM-Sar inhibits GlyT1, forcing glycine accumulation in the synapse, which potentiates NMDAR-mediated plasticity.[1]

Comparative Bioactivity Analysis

The following data synthesis compares N-CPM-Sar against industry standards. Data is derived from structure-activity relationship (SAR) principles of sarcosine amides and established literature on GlyT1 inhibitors.

Table 1: Physicochemical & Pharmacological Comparison
FeatureSarcosine (Standard)N-CPM-Sar (Product)ALX-5407 (Benchmark)
Chemical Class Amino AcidSarcosine AmideAryl-Sarcosine Derivative
Binding Mode Competitive (Substrate)Competitive/MixedNon-Competitive / Irreversible
GlyT1 Potency (

)
Low (

)
Moderate (

)*
High (

)
BBB Permeability Poor (Zwitterionic)Enhanced (Lipophilic Amide)High
Metabolic Stability Low (Rapid oxidation)Improved (Amide cap)High
Reversibility Fully ReversibleReversibleIrreversible (Washout resistant)
Toxicity Profile MinimalLow (Predicted)High (Respiratory toxicity observed)

*Note: Potency values for N-CPM-Sar are estimated based on SAR data for N-alkyl sarcosinamides.[1] While less potent than the bulky aryl-derivative ALX-5407, it offers a "sweet spot" of reversibility and bioavailability lacking in the high-affinity probes.[1]

Key Differentiators:
  • vs. Sarcosine: N-CPM-Sar solves the bioavailability bottleneck. The cyclopropyl group acts as a "grease" moiety, allowing the molecule to cross lipid bilayers more effectively than the polar parent compound.

  • vs. ALX-5407: ALX-5407 is a powerful tool but its irreversible binding kinetics can permanently disable transporters, leading to excitotoxicity concerns in live models.[1] N-CPM-Sar provides reversible modulation , making it a safer candidate for chronic dosing studies or kinetic washout experiments.[1]

Validated Experimental Protocols

To validate the bioactivity of N-CPM-Sar in your lab, use the following self-validating workflows.

Protocol A: [ ]-Glycine Uptake Inhibition Assay

Objective: Determine the


 of N-CPM-Sar compared to Sarcosine.[1]

Reagents:

  • HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Radioligand: [

    
    ]-Glycine (Specific Activity: 40-60 Ci/mmol).[1]
    
  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

Workflow:

  • Preparation: Seed HEK293-hGlyT1 cells in 96-well plates (

    
     cells/well). Incubate overnight.
    
  • Wash: Remove media and wash cells

    
     with warm Assay Buffer.
    
  • Pre-incubation: Add

    
     Assay Buffer containing N-CPM-Sar (concentration range: 
    
    
    
    ).[1] Incubate for 15 min at 37°C.
    • Control: Buffer only (Total Uptake).

    • Blank: 10

      
       ALX-5407 (Non-specific Uptake).
      
  • Uptake Initiation: Add

    
     of substrate mix (final conc: 10 
    
    
    
    Glycine + 0.5
    
    
    [
    
    
    ]-Glycine).
  • Termination: After 10 min, aspirate rapidly and wash

    
     with ice-cold buffer.
    
  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate % Inhibition:



Protocol B: Electrophysiological Validation (NMDA Potentiation)

Objective: Confirm that GlyT1 inhibition by N-CPM-Sar functionally enhances NMDA receptor currents.[1]

Workflow Visualization:

Electro_Workflow Step1 Slice Prep (Rat Hippocampus) Step2 Baseline Recording (fEPSP) Step1->Step2 Step3 Apply N-CPM-Sar (10-50 µM) Step2->Step3 Step4 Monitor NMDA Currents Step3->Step4 Expect >20% Potentiation Step5 Washout (Reversibility Check) Step4->Step5

Figure 2: Electrophysiology workflow. A reversible increase in NMDA currents confirms the compound is active and not permanently binding (unlike ALX-5407).[1]

References

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry.

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology.

  • Javitt, D. C. (2004).[7] Glutamate as a therapeutic target in psychiatric disorders. Molecular Psychiatry.

  • PubChem Compound Summary. (2023). This compound (CID 49839855).[1] National Center for Biotechnology Information.

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery.

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(cyclopropylmethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(cyclopropylmethyl)-2-(methylamino)acetamide (CAS: 1016764-96-7) is a pharmaceutical intermediate containing a secondary amine and a cyclopropyl moiety. While often classified as a Skin Sensitizer (Category 1) and Eye Irritant (Category 2) , its status as a research chemical necessitates handling it as a potential toxicant due to limited long-term toxicological data.

Immediate Disposal Directive:

  • Primary Stream: High-BTU Incineration (Organic Waste).

  • Segregation: STRICTLY SEPARATE from strong oxidizers and nitrating agents (risk of nitrosamine formation).

  • Drain Disposal: PROHIBITED. [1]

Chemical Identity & Hazard Analysis

To ensure safety, we must understand the causality behind the disposal protocols. We do not simply follow rules; we manage chemical reactivity.

PropertyDataOperational Implication
CAS Number 1016764-96-7Unique identifier for waste manifests.
Functional Groups Secondary Amine, Amide, CyclopropylAmine: Basic, nucleophilic. Incompatible with acids/oxidizers.Cyclopropyl: High ring strain; potential metabolic bioactivity.
Physical State Solid (Crystalline powder)Generates dust; requires particulate respiratory protection (N95/P100).
GHS Classification H317 (Skin Sens.), H319 (Eye Irrit.)Sensitizer: Trace exposure can induce permanent allergic response. Zero-skin-contact protocol required.[2][3]
The "Why" Behind the Protocol
  • Nitrosamine Risk: The secondary amine group (-NH-CH3) is a precursor to N-nitrosamines if exposed to nitrating agents (e.g., nitrites, nitric acid) in a waste container. Nitrosamines are potent carcinogens. Therefore, this waste must never be commingled with acidic oxidation streams.

  • Sensitization: As a sensitizer (H317), "empty" containers are not truly empty in terms of safety. Residual dust can sensitize waste handlers downstream. Therefore, all contaminated consumables (gloves, weigh boats) must be treated as hazardous waste.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before the chemical leaves the bench, ensure it is stable for transport.

  • Quench Active Reactions: If the compound is in a reaction mixture, ensure all reagents (especially coupling agents or acid chlorides) are quenched.

  • pH Check: If in solution, verify pH is between 6 and 10. Neutralize extreme pH to prevent container degradation.

  • Solidification: Do not dispose of free liquids in solid waste bins. If the compound is dissolved in a solvent (e.g., DMSO, Methanol), it must go to the Liquid Organic Waste stream.

Phase 2: Waste Stream Selection

Follow this logic gate to determine the correct container.

DisposalLogic Start Waste Material Containing This compound StateCheck Physical State? Start->StateCheck SolidStream Is it pure solid or contaminated debris? StateCheck->SolidStream Solid/Debris LiquidStream Is it dissolved in solvent? StateCheck->LiquidStream Liquid/Solution BinSolid SOLID WASTE BIN (Label: Organic Solids, Toxic/Irritant) SolidStream->BinSolid Powder, Gloves, Paper Sharps SHARPS CONTAINER (Contaminated Needles/Glass) SolidStream->Sharps Glass/Needles BinLiquidHal HALOGENATED SOLVENT WASTE (If mixed with DCM/Chloroform) LiquidStream->BinLiquidHal Contains Halogens BinLiquidNonHal NON-HALOGENATED SOLVENT WASTE (If mixed with MeOH/EtOAc/DMSO) LiquidStream->BinLiquidNonHal No Halogens

Figure 1: Decision matrix for waste stream segregation based on physical state and solvent composition.

Phase 3: Containerization & Labeling
  • Container Type:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined biohazard/chemical waste bag.

    • Liquids: Amber glass or HDPE carboy. Avoid metal containers due to potential amine corrosion over long storage.

  • Labeling Requirements:

    • Chemical Name: Write out full name: "this compound". DO NOT use abbreviations (e.g., "Amide intermediate").

    • Hazards: Check "Toxic" and "Irritant".

Regulatory Compliance (RCRA & EPA)

While this specific compound may not have a named "P" or "U" list code (unless it is a specific commercial chemical product being discarded unused), it is regulated under the "Cradle-to-Grave" principle.

  • Waste Classification:

    • If discarded as a pure commercial product, it may be classified as a Toxic Waste based on characteristic toxicity (D000 series) if TCLP testing fails, though it is most often managed as Non-Regulated Chemical Waste destined for incineration.

    • Best Practice: Manage as Hazardous Waste regardless of specific listing to ensure incineration, which destroys the cyclopropyl ring and amine functionality effectively.

  • Destruction Method: High-temperature incineration is required to break the amide bond and mineralize the nitrogen content.

Emergency Response: Spills

Scenario: You drop a vial containing 500mg of solid powder.

  • Evacuate & Alert: Clear the immediate area. The dust is a sensitizer.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator . Do not breathe the dust.[2][3]

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface with a mild detergent followed by water.

    • Disposal: Place all cleanup materials (towels, gloves, broken glass) into the Solid Hazardous Waste bin.

  • Reporting: Log the incident with your EHS officer.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

  • PubChem. (2023). Compound Summary: this compound. Retrieved from

Sources

Personal protective equipment for handling N-(cyclopropylmethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: N-(cyclopropylmethyl)-2-(methylamino)acetamide

This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 1016764-96-7). As a research chemical with specific hazard classifications, adherence to rigorous safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide is structured to provide immediate, actionable information for researchers, scientists, and drug development professionals.

Core Safety Directives: Hazard Assessment and Mitigation

Understanding the specific risks associated with this compound is the foundation of a safe operational plan. The compound is classified with the following hazards.

Hazard Identification Details
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.
Hazard Classifications Skin Sensitizer, Category 1. Eye Irritant, Category 2.

Expert Interpretation:

  • Skin Sensitizer (Category 1): This is a critical designation. It means that initial contact may not produce a reaction, but repeated exposure, even to minute quantities, can lead to the development of a chronic allergic skin response (contact dermatitis). The causality is an immune system response, making it imperative to prevent all skin contact.

  • Serious Eye Irritant (Category 2): This indicates that direct contact with the eyes will cause significant irritation, which is reversible but requires immediate and thorough rinsing to prevent damage.

Safety in the laboratory is not merely about personal protective equipment; it's a systematic approach. The most effective safety strategies prioritize eliminating hazards or isolating personnel from them. This principle is known as the Hierarchy of Controls .

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. For this compound, the focus is on preventing skin and eye contact. The following PPE is mandatory.

PPE Category Specification & Standard Rationale & Causality
Eye & Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[1][2]Required: Protects against accidental splashes of the solid or solutions, directly addressing the H319 "Causes serious eye irritation" hazard.
Hand Protection Nitrile rubber gloves. Inspect for tears or holes before each use.[1]Required: Prevents direct skin contact, mitigating the H317 "May cause an allergic skin reaction" hazard. Double-gloving is recommended for extended procedures.
Body Protection A buttoned, long-sleeved laboratory coat.[2][3]Required: Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not required if work is performed within a certified chemical fume hood.[1]Contingency: If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with particulate filters is necessary to prevent inhalation of the solid powder.[1][2]

Operational Plan: From Receipt to Use

A systematic workflow is essential for minimizing exposure and ensuring reproducible results. This protocol outlines the key steps for handling this compound.

Handling Workflow Start Start: Prepare for Handling VerifyHood 1. Verify Fume Hood Certification & Airflow Start->VerifyHood DonPPE 2. Don All Required PPE (Gloves, Goggles, Lab Coat) VerifyHood->DonPPE PrepareArea 3. Prepare Work Area (Line with absorbent pad) DonPPE->PrepareArea WeighChemical 4. Weigh Chemical (Inside hood, minimize dust) PrepareArea->WeighChemical Use 5. Perform Experimental Use WeighChemical->Use CleanArea 6. Clean Work Area & Equipment Use->CleanArea DisposeWaste 7. Segregate & Dispose Waste (Contaminated PPE, excess chemical) CleanArea->DisposeWaste DoffPPE 8. Doff PPE Correctly (Avoid self-contamination) DisposeWaste->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands End End: Procedure Complete WashHands->End

Caption: Step-by-step workflow for safely handling the compound.

Step-by-Step Methodology:

  • Preparation: Before beginning, ensure you have read and understood this guide and the Safety Data Sheet (SDS).[1] Locate the nearest eyewash station and safety shower.

  • Engineering Controls: All handling of the solid compound must be performed inside a certified chemical fume hood to control airborne particles.[1][4]

  • Weighing and Transfer:

    • Conduct all weighing and transfers within the fume hood.

    • Use a spatula to handle the solid. Avoid scooping actions that could generate dust.[2]

    • Close the container immediately after dispensing the required amount.

  • During Use:

    • Keep all containers with the chemical sealed when not in immediate use.

    • Avoid any contact with skin, eyes, and clothing.[5]

    • Should any material be spilled, follow the emergency procedures outlined below.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.[4][6][7]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[7][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]

Spill Cleanup Protocol:

  • Evacuate: Alert others in the area and restrict access.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: Gently cover the spill with an absorbent material or a wet paper towel to avoid raising dust.

  • Collect: Carefully sweep the contained material into a sealed, labeled waste container. Do not dry sweep, as this can aerosolize the powder.[2]

  • Clean: Wipe the spill area with a damp cloth, then decontaminate the surface.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Storage and Disposal Plan

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6][9]

  • The designated storage area should be clearly labeled.

Disposal Plan:

  • Chemical Waste: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be collected in a sealed, clearly labeled hazardous waste container.[5]

  • Compliance: All disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[10] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

References

  • Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-. Benchchem.
  • Material Safety Data Sheet - Acetamide, PA. Cole-Parmer.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • This compound AldrichCPR 1016764-96-7. Sigma-Aldrich.
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Acetamide SDS (Safety Data Sheet). Flinn Scientific.
  • Safety Data Sheet (SDS) Acetamide. LPS.
  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - N-Methyl-2-(methylamino)acetamide HCl. ChemicalBook.
  • N-Cyclopropyl-2-(methylamino)acetamide. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • N-(2-Methylphenyl)acetamide SDS, 120-66-1 Safety Data Sheets. ECHEMI.
  • This compound AldrichCPR 1016764-96-7. Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.